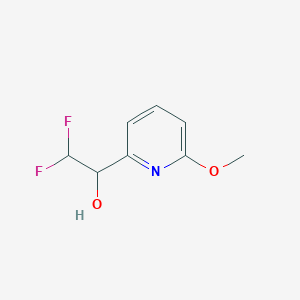
2,2-Difluoro-1-(6-methoxy-2-pyridyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-1-(6-methoxy-2-pyridyl)ethanol is an organic compound characterized by the presence of a difluoromethyl group attached to a pyridine ring substituted with a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-(6-methoxy-2-pyridyl)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 6-methoxy-2-pyridinecarboxaldehyde.
Formation of Difluoromethyl Group: The aldehyde is subjected to a difluoromethylation reaction using a difluoromethylating agent such as diethylaminosulfur trifluoride (DAST) or a similar reagent.
Reduction: The resulting difluoromethylated intermediate is then reduced to the corresponding alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-1-(6-methoxy-2-pyridyl)ethanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to the corresponding hydrocarbon using strong reducing agents.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products
Oxidation: 2,2-Difluoro-1-(6-methoxy-2-pyridyl)ethanone
Reduction: 2,2-Difluoro-1-(6-methoxy-2-pyridyl)ethane
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2,2-Difluoro-1-(6-methoxy-2-pyridyl)ethanol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its pyridine moiety.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It can serve as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Chemical Synthesis: As a versatile intermediate, it is valuable in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which 2,2-Difluoro-1-(6-methoxy-2-pyridyl)ethanol exerts its effects depends on its application:
In Medicinal Chemistry: The compound may interact with specific enzymes or receptors in the body, modulating their activity. The difluoromethyl group can enhance metabolic stability and bioavailability.
In Materials Science: Its electronic properties can influence the conductivity and performance of materials in which it is incorporated.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-1-(2-pyridyl)ethanol: Lacks the methoxy group, which can affect its reactivity and applications.
2,2-Difluoro-1-(6-chloro-2-pyridyl)ethanol: The presence of a chloro group instead of a methoxy group can lead to different chemical behaviors and applications.
Uniqueness
2,2-Difluoro-1-(6-methoxy-2-pyridyl)ethanol is unique due to the combination of its difluoromethyl and methoxy substituents, which confer distinct electronic and steric properties. These features make it particularly useful in applications requiring specific interactions or stability profiles.
This compound’s versatility and unique properties make it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
2,2-difluoro-1-(6-methoxypyridin-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO2/c1-13-6-4-2-3-5(11-6)7(12)8(9)10/h2-4,7-8,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFBRUJSSPPSSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C(C(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
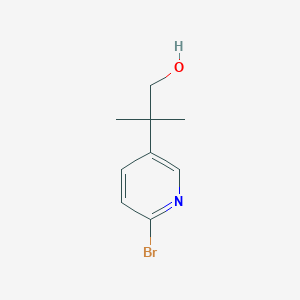
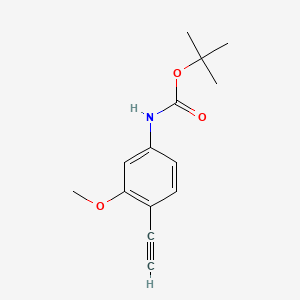
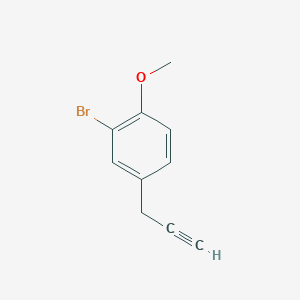
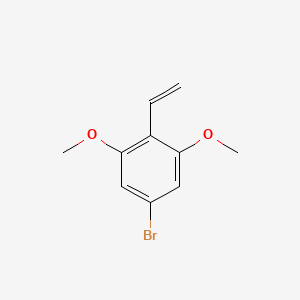
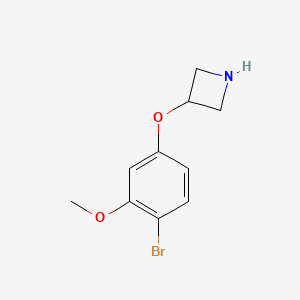
![1-[4-(Trifluoromethoxy)phenyl]cyclopentanecarboxylic Acid](/img/structure/B8067259.png)
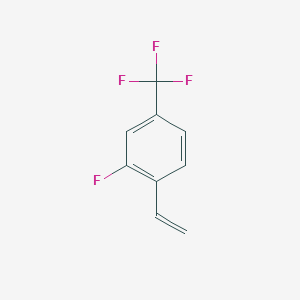

![2-[3-Bromo-5-(trifluoromethyl)phenoxy]ethan-1-amine](/img/structure/B8067278.png)
![1-([6-(Trifluoromethyl)pyridin-3-yl]methyl)piperazine](/img/structure/B8067284.png)
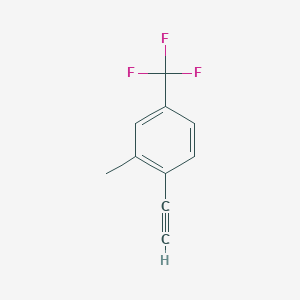
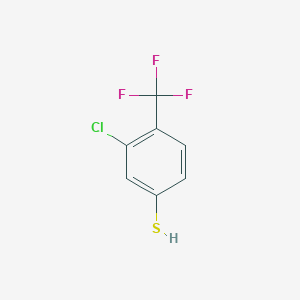
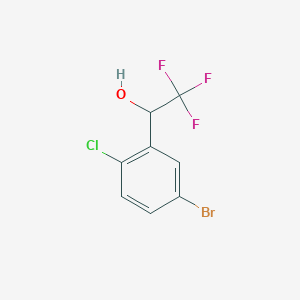
![1-[2-(Trifluoromethoxy)phenyl]propan-2-ol](/img/structure/B8067332.png)
